Isophthalaldehyde

Vue d'ensemble

Description

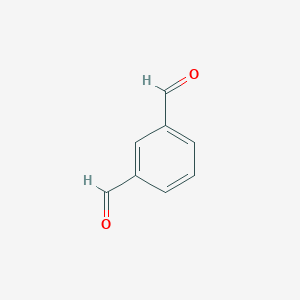

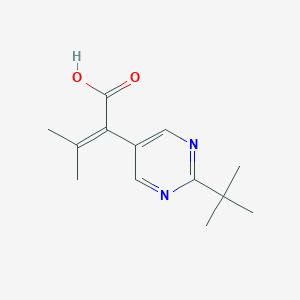

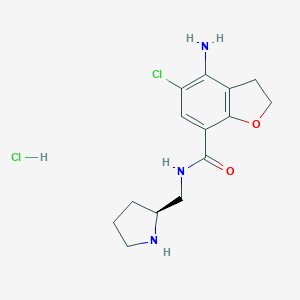

Isophthalaldehyde, also known as 1,3-benzenedicarboxaldehyde, is a versatile organic compound with a wide range of applications. It is a colorless, crystalline solid with a melting point of 84-86°C and a boiling point of 270-272°C. This compound is a structural isomer of phthalaldehyde, and its chemical properties are similar to those of other aldehydes. In the laboratory, this compound can be used as a reagent for the synthesis of various compounds, and in scientific research, it has been shown to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

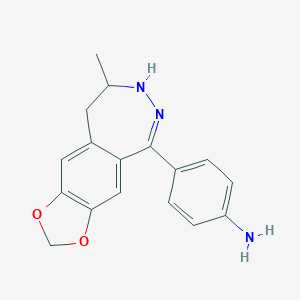

Synthesis of Sesquiterpenoid : Isophthalaldehyde facilitates the scalable synthesis of cinnamylated sesquiterpenoid 1, which forms composites with peptides and related oligomers. This synthesis is significant in the development of materials and chemicals (Lawson, Rose, & Harran, 2011).

Macrocycle Formation : Combining this compound and diethylenetriamine produces a hexaaza 24-membered macrocyclic tetra Schiff base, useful in chemical research (Menif, Martell, Squattrito, & Clearfield, 1990).

Organic Ferromagnetic Materials : The polymerization of this compound, exhibiting triplet and higher spin states, paves the way for new organic ferromagnetic materials (Nogami, Kosaka, Shirota, Aota, Harada, & Kamachi, 1989).

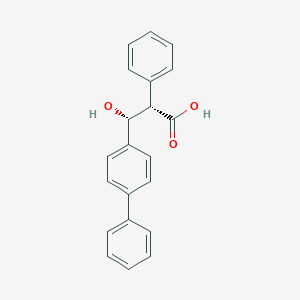

Use in Photoresists and Lithography : Polyphthalaldehyde (PPA), derived from this compound, is used in photoresists, thermal-scanning probe lithography, and as a template for nanomaterials microorganization (Wang & Diesendruck, 2018).

Fluorometric Determination of Thiols : this compound stabilizes isoindole-type fluorophores with O-Phthalaldehyde (OPA) and L-tryptophan (L-Dopa), useful for fluorometric thiol determination (Nakamura, Matsumoto, & Tamura, 1982).

Liquid Crystals : this compound is instrumental in synthesizing banana-shaped mesogens exhibiting B2-B4 dimorphism, contributing to liquid crystal research (Nádasi, Lischka, Weissflog, Wirth, Diele, Pelzl, & Kresse, 2003).

Reductive Amination : It reacts with primary amines in the presence of tetracarbonylhydridoferrate, producing 2-substituted isoindoles and/or isoindolines, useful in organic synthesis (Watanabe, Shim, Uchida, Mitsudo, & Takegami, 1979).

Polymerization and Macrocycle Formation : this compound first polymerizes and then transforms into a macrocyclic lactone, a process catalyzed by lanthanoids (Onozawa, Sakakura, Tanaka, & Shiro, 1996).

Food Packaging Analysis : this compound is analyzed in migration samples from polyethylene terephthalate packaging, using HF-LPME method for high sensitivity (Osorio, Úbeda, Aznar, & Nerín, 2018).

Electroreduction Study : this compound undergoes electroreduction, forming a diradical that reacts with protons to form a diacohol (Bover, Johnson, Baymak, & Zuman, 2003).

Safety and Hazards

Mécanisme D'action

. .

Mode of Action

Isophthalaldehyde is bifunctional, meaning it has two formyl groups . This allows it to interact with its targets (di- or triamines) in a unique way. It forms a variety of Schiff base derivatives through these interactions . These derivatives are then used in the formation of polymers or covalent organic frameworks .

Biochemical Pathways

It is known that this compound can form polymers or covalent organic frameworks upon reaction with di- or triamines . These frameworks can have various applications, including use in metal coordination complexes .

Pharmacokinetics

Its chemical properties, such as its molecular weight of 134134 g/mol and its density of 1.395 g/cm^3 , can influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of polymers or covalent organic frameworks . These frameworks can be used in various applications, including the creation of metal coordination complexes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solid state and color (it is a colorless solid, although commercial samples often appear yellowish ) can affect its stability. Furthermore, its melting point of 89.5 °C can influence its efficacy under different temperature conditions.

Analyse Biochimique

. . .

Biochemical Properties

Isophthalaldehyde, being bifunctional (having two formyl groups), allows the formation of polymers or covalent organic frameworks upon reaction with di- or triamines . They also find use in metal coordination complexes .

Molecular Mechanism

It is known to form a variety of Schiff base derivatives , which could potentially interact with various biomolecules

Propriétés

IUPAC Name |

benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZALUMVGBVKPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870718 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute alcohol | |

CAS RN |

626-19-7, 30025-33-3 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISO-PHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of isophthalaldehyde?

A1: this compound is represented by the molecular formula C8H6O2 and has a molecular weight of 134.13 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers utilize a combination of spectroscopic methods for comprehensive characterization, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). [, , , , , , ]

Q3: What solvents are commonly used for reactions involving this compound?

A3: this compound exhibits solubility in a range of organic solvents, including methanol, ethanol, dichloromethane, and N,N-dimethylacetamide, facilitating its use in diverse synthetic transformations. [, , , , ]

Q4: How does the stability of this compound in solution vary?

A4: While generally stable in common organic solvents, this compound's stability in aqueous solutions can be influenced by pH. Under strongly alkaline conditions, it undergoes a reversible reaction with hydroxide ions to form a geminal diol anion. []

Q5: Can this compound be polymerized?

A5: Yes, this compound can be polymerized through various methods. For example, it undergoes a Tishchenko reaction in the presence of ethylmagnesium bromide-(−)-sparteine complex and aluminum alkoxides to yield polyesters. []

Q6: What role does this compound play in the synthesis of covalent organic frameworks (COFs)?

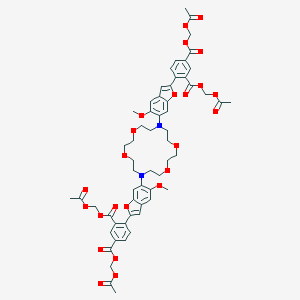

A6: this compound serves as a key building block in the construction of COFs. Its condensation with linear hydrazine linkers, under solvothermal or microwave heating conditions, affords porous 2D COFs with distinct pore structures. []

Q7: How is computational chemistry employed in research on this compound and its derivatives?

A7: Computational techniques, such as Density Functional Theory (DFT) calculations and molecular mechanics simulations, provide valuable insights into the structural, electronic, and energetic properties of this compound-derived compounds. These methods aid in understanding reaction mechanisms, predicting spectroscopic data, and designing novel materials. [, , ]

Q8: How do structural modifications of this compound impact the properties of its derivatives?

A8: Introducing substituents onto the aromatic ring of this compound significantly influences the reactivity and properties of the resulting compounds. For instance, incorporating electron-donating or electron-withdrawing groups alters the electronic distribution, impacting their coordination chemistry and biological activity. [, , ]

Q9: What analytical techniques are used to monitor the reactions involving this compound?

A9: Researchers employ a combination of techniques to monitor reactions involving this compound, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). [, , ]

Q10: How is the purity of this compound and its derivatives assessed?

A10: Purity assessment of this compound and its derivatives commonly involves techniques like melting point determination, elemental analysis, and spectroscopic methods such as NMR and MS. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)

![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)